molecular formula C10H12N2O7S B2376294 N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine CAS No. 718603-61-3

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine

Cat. No. B2376294
CAS RN: 718603-61-3
M. Wt: 304.27
InChI Key: VWVSDQXAMIZDFN-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine, also known as MNNG, is a chemical compound that has been widely used in scientific research due to its unique properties. MNNG is a member of the nitrosourea family of compounds and is known to be a potent mutagen and carcinogen. In

Scientific Research Applications

Chemical Synthesis and Modification

  • Chemoselective Arylsulfonylation : A study demonstrated the chemoselective transformation of L-tyrosine and D-(4-hydroxyphenyl)glycine methyl esters into corresponding 2-arylsulfonamido esters using arylsulfonyl chlorides without protecting the phenolic hydroxy group. This process occurs in a THF/DMF solvent mixture, showing high yields and without racemization of the stereogenic carbon centers, highlighting the potential of specific solvation in enhancing chemoselectivity during synthesis (Penso et al., 2003).

  • β- and δ-Lactam Synthesis : In a reaction involving dicarboxylic acid monoesters, N-(2-methoxy-2-oxoethyl)-N-(phenylsulfonyl)glycine monomethyl ester engaged in a process promoted by acetic anhydride at elevated temperatures. Contrary to initial expectations, this led to the production of medicinally relevant 3-amino-2-azetidinones, showcasing the importance of this compound in synthesizing valuable pharmaceutical precursors (Ananeva et al., 2022).

  • Improved Synthesis of Ni(II) Complexes : The compound facilitated the improved synthesis of (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and its corresponding Ni(II) complexes with glycine, which are crucial as chiral equivalents of nucleophilic glycine in asymmetric synthesis of alpha-amino acids. This underscores the role of N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine in advancing methodologies for synthesizing complex chemical entities (Ueki et al., 2003).

  • Synthesis of Peptide Nucleic Acid Monomers : The compound was utilized in synthesizing peptide nucleic acid monomers. This involved the synthesis of benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, highlighting its role in the synthesis of complex molecules with potential applications in biological research and therapeutics (Wojciechowski & Hudson, 2008).

Herbicide Leaching and Environmental Impact

  • Herbicide Leaching in Agriculture : Research on the leaching of herbicides, including glyphosate and glufosinate, through field lysimeters revealed that even chemicals that strongly bond to soil can quickly move to groundwater due to preferential flow. This study emphasizes the complexity of chemical movement in soil and the potential environmental impact, marking the relevance of understanding the behavior of compounds like N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine in agricultural settings (Malone et al., 2004).

properties

IUPAC Name

2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O7S/c1-19-9-4-3-7(12(15)16)5-8(9)11(6-10(13)14)20(2,17)18/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVSDQXAMIZDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine

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